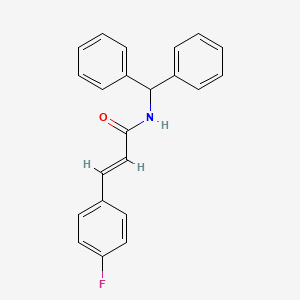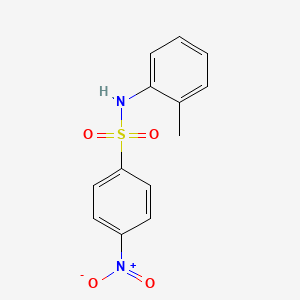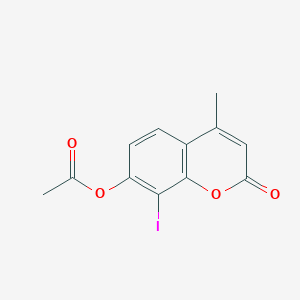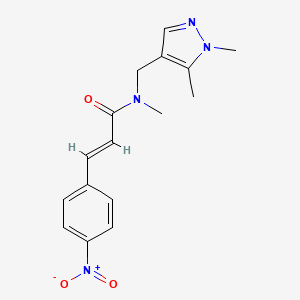![molecular formula C20H19BrN2O6 B5888046 [3-acetyloxy-4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate](/img/structure/B5888046.png)
[3-acetyloxy-4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-acetyloxy-4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes acetyloxy and bromophenoxy groups, making it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-acetyloxy-4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate typically involves multiple steps. One common method includes the reaction of 4-bromophenol with propanoyl chloride to form 4-bromophenoxypropanoyl chloride. This intermediate is then reacted with hydrazine to produce 2-(4-bromophenoxy)propanoylhydrazine. The final step involves the condensation of this hydrazine derivative with 3,4-diacetyloxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
[3-acetyloxy-4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromophenoxy group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol derivatives
科学研究应用
[3-acetyloxy-4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [3-acetyloxy-4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
[3-acetyloxy-4-(3-oxo-2-phenylbutanoyl)phenyl acetate]: Shares structural similarities but differs in the acyl group attached to the phenyl ring.
[4-(6-acetyloxy-2-naphthyl)phenyl acetate]: Contains a naphthyl group instead of a bromophenoxy group.
Uniqueness
[3-acetyloxy-4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate is unique due to its combination of acetyloxy and bromophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
[3-acetyloxy-4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O6/c1-12(27-17-8-5-16(21)6-9-17)20(26)23-22-11-15-4-7-18(28-13(2)24)10-19(15)29-14(3)25/h4-12H,1-3H3,(H,23,26)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIWUFCLICEFMQ-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=C(C=C1)OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=C(C=C1)OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[2-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5887964.png)
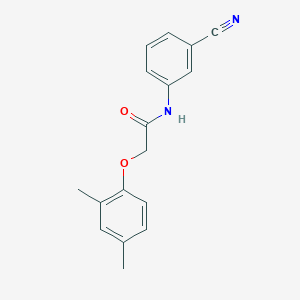
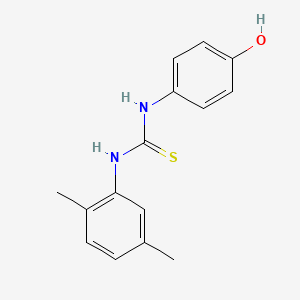
![2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5887986.png)
![METHYL 4-({[4-(AMINOCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B5887994.png)
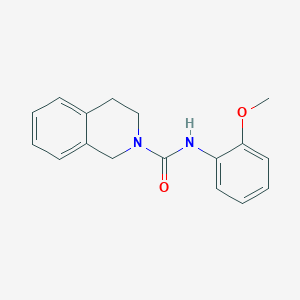
![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5888007.png)
![2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5888013.png)
![2-FURYL[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE](/img/structure/B5888018.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)
